Dextrose monohydrate

Overview

Description

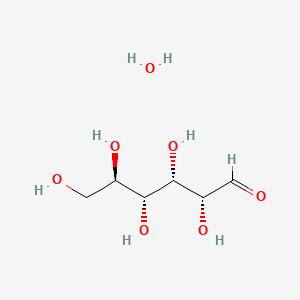

6)H({12})O(_6)·H(_2)O. It is a white, crystalline powder that is sweet to taste and highly soluble in water. This compound is a form of glucose, which is a primary source of energy for living organisms. Dextrose monohydrate is widely used in various industries, including food, pharmaceuticals, and biotechnology, due to its nutritional and functional properties .

Mechanism of Action

Target of Action

Dextrose monohydrate, also known as D-glucose, is a simple sugar that serves as a primary energy source for our cells . It targets various cells in the body, particularly those in the brain, muscles, and liver. The primary targets of this compound are the glucose transport proteins, such as GLUT1, which are highly enriched in brain capillary endothelial cells . These transporters carry glucose molecules through the blood-brain barrier .

Mode of Action

This compound interacts with its targets by being absorbed into cells via glucose transport proteins . Once inside the cell, it is metabolized through various biochemical pathways to produce energy. This compound works by quickly increasing the amount of glucose in your blood , which is then used by cells for energy.

Biochemical Pathways

This compound affects several biochemical pathways. The most significant of these is glycolysis, where glucose is broken down to produce ATP, the primary energy currency of cells . It also impacts the gluconeogenesis pathway, where glucose is produced from non-carbohydrate sources . In addition, it plays a role in the glycogenesis pathway, where excess glucose is stored as glycogen for future use .

Pharmacokinetics

This compound is rapidly absorbed by the body, making it a quick source of energy . It is metabolized in the liver and muscles, and any excess is stored as glycogen for later use . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are such that it is quickly and efficiently used by the body, ensuring high bioavailability .

Result of Action

The primary result of this compound’s action is the provision of energy to cells. It supports various physiological functions by serving as a fundamental carbohydrate . It also plays a crucial role in maintaining blood glucose levels, especially during periods of fasting or intense physical activity . In medical emergencies, it is often administered to restore blood glucose levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate at which it is metabolized can be affected by an individual’s metabolic rate, which can be influenced by factors such as age, physical activity, and overall health . Additionally, the compound’s stability can be affected by storage conditions . It is also worth noting that the production of this compound can be influenced by the availability of starch sources, such as corn, wheat, rice, and tapioca .

Biochemical Analysis

Biochemical Properties

Dextrose monohydrate plays a crucial role in biochemical reactions as a primary source of energy. It is involved in glycolysis, where it is broken down to produce adenosine triphosphate (ATP), the energy currency of the cell . Enzymes such as hexokinase and glucokinase phosphorylate this compound to form glucose-6-phosphate, which then enters various metabolic pathways . This compound interacts with proteins and enzymes like glucose transporters (GLUTs) that facilitate its uptake into cells . These interactions are essential for maintaining cellular energy balance and metabolic homeostasis.

Cellular Effects

This compound significantly impacts various cell types and cellular processes. It influences cell function by providing a readily available energy source, which is vital for cellular metabolism . This compound affects cell signaling pathways, such as the insulin signaling pathway, by increasing glucose uptake and utilization . It also plays a role in gene expression by modulating the activity of transcription factors involved in glucose metabolism . Additionally, this compound supports cellular metabolism by fueling processes like glycolysis and the tricarboxylic acid (TCA) cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to glucose transporters on the cell membrane, facilitating its entry into the cell . Once inside, it undergoes phosphorylation by hexokinase to form glucose-6-phosphate, which is a key intermediate in glycolysis and other metabolic pathways . This compound can also activate or inhibit enzymes involved in metabolic processes, thereby regulating the flow of metabolites and energy production . Changes in gene expression related to glucose metabolism are mediated by transcription factors that respond to intracellular glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as temperature and pH . Over prolonged periods, this compound may degrade into byproducts like 5-hydroxymethylfurfural, which can affect its efficacy and safety . Long-term studies have shown that this compound can impact cellular function by altering metabolic flux and energy production . These temporal effects are crucial for understanding its behavior in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it serves as an energy supplement, enhancing metabolic activity and overall health . At high doses, this compound can lead to hyperglycemia and associated complications such as insulin resistance and oxidative stress . Threshold effects have been observed, where moderate doses improve metabolic function, but excessive doses result in adverse effects . These findings highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis, the TCA cycle, and the pentose phosphate pathway . In glycolysis, it is converted to pyruvate, generating ATP and reducing equivalents . In the TCA cycle, pyruvate is further oxidized to produce more ATP and metabolic intermediates . The pentose phosphate pathway utilizes glucose-6-phosphate to generate NADPH and ribose-5-phosphate, essential for biosynthetic processes . Enzymes like hexokinase, phosphofructokinase, and pyruvate kinase play key roles in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through glucose transporters (GLUTs) . These transporters facilitate its uptake into cells, where it is utilized for energy production . This compound can also be stored as glycogen in liver and muscle tissues for later use. Its distribution is regulated by insulin, which promotes glucose uptake and storage. The localization and accumulation of this compound within cells are critical for maintaining energy homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dextrose monohydrate is typically derived from the hydrolysis of starch. The process involves breaking down starch into glucose units through enzymatic or acid hydrolysis. Enzymatic hydrolysis is preferred for its specificity and efficiency. The reaction conditions include maintaining a temperature of around 60-70°C and a pH of 4.5-5.5 to optimize enzyme activity.

Industrial Production Methods: In industrial settings, this compound is produced by first liquefying starch using alpha-amylase enzymes, followed by saccharification with glucoamylase enzymes to convert the liquefied starch into glucose. The glucose solution is then purified, concentrated, and crystallized to obtain this compound. The crystallization process involves cooling the concentrated glucose solution to form crystals, which are then separated, washed, and dried .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form gluconic acid. This reaction is typically catalyzed by glucose oxidase in the presence of oxygen.

Reduction: It can be reduced to sorbitol (a sugar alcohol) using hydrogenation in the presence of a catalyst such as nickel.

Substitution: this compound can participate in substitution reactions to form derivatives like glucosamine when reacted with ammonia.

Common Reagents and Conditions:

Oxidation: Glucose oxidase, oxygen, mild temperatures (25-30°C).

Reduction: Hydrogen gas, nickel catalyst, elevated temperatures (100-150°C).

Substitution: Ammonia, mild temperatures (25-30°C).

Major Products Formed:

Oxidation: Gluconic acid.

Reduction: Sorbitol.

Substitution: Glucosamine.

Scientific Research Applications

Dextrose monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a reducing agent in various chemical reactions.

Biology: Serves as a carbon source in microbial culture media.

Medicine: Utilized in intravenous solutions to provide energy and maintain blood glucose levels in patients.

Industry: Employed in the food industry as a sweetener, humectant, and fermentation substrate. It is also used in the production of biodegradable plastics and bioethanol.

Comparison with Similar Compounds

Fructose: Another simple sugar with the same molecular formula but different structural arrangement. It is sweeter than glucose and metabolized differently.

Sucrose: A disaccharide composed of glucose and fructose

Maltose: A disaccharide consisting of two glucose units. It is less sweet than glucose and used in brewing and baking.

Uniqueness of Dextrose Monohydrate: this compound is unique due to its high solubility, rapid absorption, and immediate availability as an energy source. Unlike fructose, which is metabolized in the liver, glucose is directly utilized by cells for energy production. This makes this compound particularly valuable in medical and sports nutrition applications.

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFMQWBKVUQXJV-BTVCFUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015224 | |

| Record name | Dextrose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77938-63-7 | |

| Record name | Glucose monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77938-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077938637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextrose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX22YL083G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

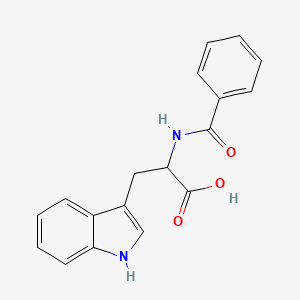

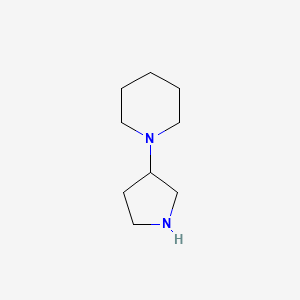

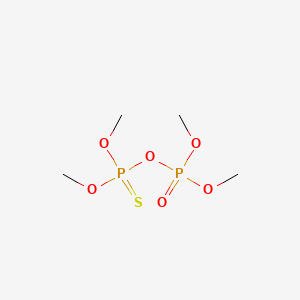

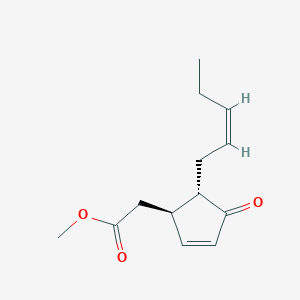

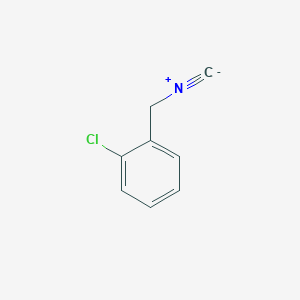

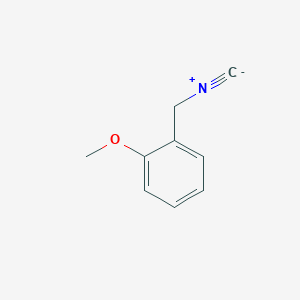

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B3416023.png)